molecular formula C12H9BrINO B3236099 2-(Benzyloxy)-3-bromo-5-iodopyridine CAS No. 1361342-88-2

2-(Benzyloxy)-3-bromo-5-iodopyridine

Cat. No.: B3236099
CAS No.: 1361342-88-2
M. Wt: 390.01 g/mol
InChI Key: PZCLVVGWQBEDRK-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-bromo-5-iodopyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a benzyloxy group at the second position, a bromine atom at the third position, and an iodine atom at the fifth position of the pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the molecule, making it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-bromo-5-iodopyridine typically involves the halogenation of a pyridine derivative followed by the introduction of the benzyloxy group. One common method includes the bromination of 2-benzyloxypyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 2-(Benzyloxy)-3-bromopyridine. Subsequently, iodination is carried out using iodine or an iodine source such as potassium iodide in the presence of an oxidizing agent like hydrogen peroxide to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-3-bromo-5-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction can produce a biaryl compound.

Scientific Research Applications

2-(Benzyloxy)-3-bromo-5-iodopyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-bromo-5-iodopyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity and selectivity, while the halogen atoms can influence its pharmacokinetic properties. The exact pathways and targets involved vary based on the specific bioactive molecule derived from the compound .

Comparison with Similar Compounds

  • 2-(Benzyloxy)-3-bromopyridine
  • 2-(Benzyloxy)-5-iodopyridine
  • 2-(Benzyloxy)-3-chloro-5-iodopyridine

Comparison: Compared to its analogs, 2-(Benzyloxy)-3-bromo-5-iodopyridine offers a unique combination of reactivity and stability due to the presence of both bromine and iodine atoms. This dual halogenation allows for selective functionalization and diverse chemical transformations, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

3-bromo-5-iodo-2-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrINO/c13-11-6-10(14)7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCLVVGWQBEDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856958
Record name 2-(Benzyloxy)-3-bromo-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361342-88-2
Record name 3-Bromo-5-iodo-2-(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361342-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-3-bromo-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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